(+/-)-Homohistidine (+/-)-Homohistidine Used for the study of histidine kinases as a support for solid phase synthesis.

Brand Name: Vulcanchem
CAS No.: 5817-77-6
VCID: VC20747438
InChI: InChI=1S/C7H11N3O2/c8-6(7(11)12)2-1-5-3-9-4-10-5/h3-4,6H,1-2,8H2,(H,9,10)(H,11,12)
SMILES: C1=C(NC=N1)CCC(C(=O)O)N
Molecular Formula: C7H11N3O2
Molecular Weight: 169.18 g/mol

(+/-)-Homohistidine

CAS No.: 5817-77-6

Cat. No.: VC20747438

Molecular Formula: C7H11N3O2

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

(+/-)-Homohistidine - 5817-77-6

CAS No. 5817-77-6
Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
IUPAC Name 2-amino-4-(1H-imidazol-5-yl)butanoic acid
Standard InChI InChI=1S/C7H11N3O2/c8-6(7(11)12)2-1-5-3-9-4-10-5/h3-4,6H,1-2,8H2,(H,9,10)(H,11,12)
Standard InChI Key MSECZMWQBBVGEN-UHFFFAOYSA-N
SMILES C1=C(NC=N1)CCC(C(=O)O)N
Canonical SMILES C1=C(NC=N1)CCC(C(=O)O)N

Chemical Structure and Properties

Structural Characteristics

(+/-)-Homohistidine (C7H11N3O2) is structurally defined as 2-amino-4-(1H-imidazol-5-yl)butanoic acid, representing a homologated version of the essential amino acid histidine . The key distinction between homohistidine and standard histidine lies in its extended carbon chain - homohistidine contains an additional methylene (CH2) group in the side chain connecting the imidazole ring to the amino acid backbone. While histidine has an imidazole ring attached directly to the β-carbon, homohistidine features this ring at the γ-position, resulting in a four-carbon chain from the α-carbon to the imidazole ring.

The racemic nature of (+/-)-homohistidine indicates it contains equal amounts of both L and D stereoisomers. This structural modification significantly influences the compound's conformational flexibility compared to histidine, potentially affecting its biological interactions and chemical properties.

Physical and Chemical Properties

(+/-)-Homohistidine exhibits distinctive physical and chemical characteristics that reflect its structural features. The compound has a molecular weight of 169.18 g/mol, which is slightly higher than the 155.15 g/mol for histidine due to the additional methylene group . While specific solubility data for homohistidine is limited in the search results, it likely shares similar solubility patterns with histidine, which dissolves readily in water but poorly in organic solvents like ethanol and ether.

The imidazole ring in homohistidine, like in histidine, can function as both a proton donor and acceptor, making it amphoteric. This functional group readily forms complexes with metal ions, an important property for potential biological activities and applications in coordination chemistry .

Chemical Identifiers and Classification

PropertyValue
CAS Number5817-77-6
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
IUPAC Name2-amino-4-(1H-imidazol-5-yl)butanoic acid
InChIInChI=1S/C7H11N3O2/c8-6(7(11)12)2-1-5-3-9-4-10-5/h3-4,6H,1-2,8H2,(H,9,10)(H,11,12)
InChIKeyMSECZMWQBBVGEN-UHFFFAOYSA-N
SMILESC1=C(NC=N1)CCC(C(=O)O)N

Synthesis and Production Methods

Synthesis from Urocanic Acid

Structural Comparison with Related Compounds

Relationship to Histidine

The relationship between (+/-)-homohistidine and histidine is defined by the homologation of the side chain. Standard histidine (C6H9N3O2) has a molecular weight of 155.15 g/mol and features the imidazole ring attached to the β-carbon of the amino acid . In contrast, homohistidine (C7H11N3O2) has the imidazole ring attached to the γ-carbon, with an additional methylene group extending the side chain.

Research Applications

As a Biochemical Tool

(+/-)-Homohistidine serves as a valuable research tool in biochemical investigations, particularly in studies focused on:

  • Structure-activity relationships of histidine-containing peptides and proteins

  • Investigating the spatial requirements of histidine-binding sites in various enzymes and receptors

  • Probing conformational requirements in catalytic mechanisms involving histidine residues

The racemic nature of the compound provides both enantiomers for comparative studies, which can yield important insights into stereospecific biological processes.

Incorporation into Bioactive Peptides

One significant application of histidine analogues like homohistidine is their incorporation into bioactive peptides to modify their properties . When native histidine in a peptide sequence is replaced with homohistidine, this substitution can:

These modifications can lead to peptide analogues with enhanced stability, selectivity, or potency compared to the native peptides, making homohistidine a valuable building block in peptidomimetic research.

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